![molecular formula C20H15NO6S B2400968 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid CAS No. 618393-56-9](/img/structure/B2400968.png)

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

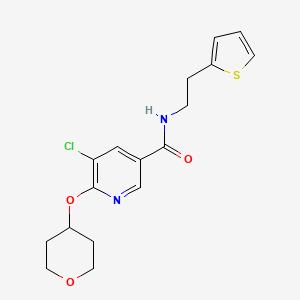

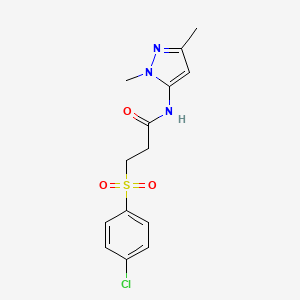

The synthesis of sulfamoyl benzoic acid (SBA) analogues, which includes 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid, has been reported in the literature . The process involves the development of an experimental structure-activity relationship (SAR) that is supported and rationalized by computational docking analysis of the SBA compounds into the LPA2 ligand-binding pocket .Molecular Structure Analysis

The molecular structure of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is complex, with a dibenzofuran core, a sulfamoyl group, and a benzoic acid moiety. The exact structure can be obtained from the supplier or through computational chemistry methods.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can typically be obtained from the material safety data sheet (MSDS) provided by the supplier .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . They have been utilized as anticancer agents . For example, benzofuran substituted chalcone compounds are important directions in recent anticancer drug research .

Antibacterial Activity

Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds have also been found to possess anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Cytotoxic Activity

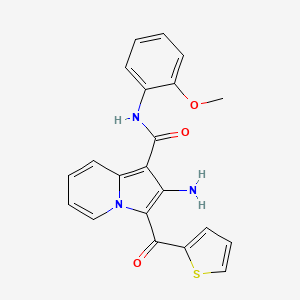

Novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were synthesized and evaluated for their cytotoxic activity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cell lines .

Cathepsin Inhibition

Some of these compounds have shown inhibitory activity against cathepsins . Cathepsins are proteases involved in various physiological and pathological processes, and their inhibitors can be used in the treatment of diseases like cancer, rheumatoid arthritis, and osteoporosis .

Mecanismo De Acción

Target of Action

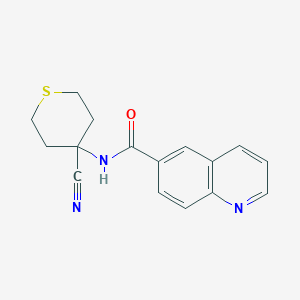

Similar compounds such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α) with micromolar activity .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit enzymes like cpla2α . The inhibition of such enzymes can lead to a decrease in the production of certain inflammatory mediators.

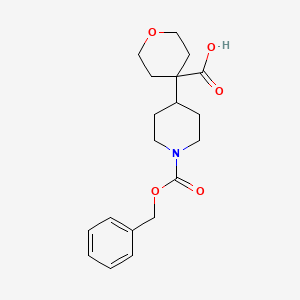

Biochemical Pathways

The compound may potentially affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .

Result of Action

Based on the potential inhibition of cpla2α, it can be inferred that the compound might help in reducing the production of inflammatory mediators .

Propiedades

IUPAC Name |

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-28(24,25)13-6-4-5-12(9-13)20(22)23/h2-11,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEUZIRGRWFUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)

![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)

![N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2400893.png)

![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![N-(3-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)